Cas no 2010159-45-0 ((S,R,S)-AHPC-PEG2-N3)

(S,R,S)-AHPC-PEG2-N3 Chemical and Physical Properties
Names and Identifiers
-
- E3 ligase Ligand-Linker Conjugates 13
- (2S,4R)-1-((S)-2-(2-(2-(2-Azidoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Crosslinker−E3 ligase ligand conjugate
- Partial PROTAC
- Template for synthesis of targeted protein degrader
- VH032 conjugate
- (S,R,S)-AHPC-PEG2-N3
- (2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
-
- Inchi: 1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1
- InChI Key: SDSUWMZOAFJCPF-OTNCWRBYSA-N
- SMILES: S1C=NC(C)=C1C1C=CC(=CC=1)CNC([C@@H]1C[C@H](CN1C([C@H](C(C)(C)C)NC(COCCOCCN=[N+]=[N-])=O)=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 42
- Rotatable Bond Count: 15
- Complexity: 952
- XLogP3: 3
- Topological Polar Surface Area: 173
(S,R,S)-AHPC-PEG2-N3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-9112-0.5G |
(2S,4R)-1-[(2S)-2-{2-[2-(2-azidoethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide |
2010159-45-0 | >97% | 0.5g |
£2400.00 | 2025-02-08 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BSMR-11-50mg |
(S,R,S)-AHPC-PEG2-azide |
2010159-45-0 | >99.00% | 50mg |
¥1560.0 | 2023-09-19 | |
Tenova Pharmaceuticals | T53100-50mg |
(S,R,S)-AHPC-acetamido-O-PEG1-C2-azide |
2010159-45-0 | >= 95% | 50mg |
$290.0 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 904813-50MG |
(S,R,S)-AHPC-PEG2-azide |
2010159-45-0 | 50MG |
¥4095.21 | 2022-02-24 | ||
eNovation Chemicals LLC | Y1240602-100mg |
E3 ligase Ligand-Linker Conjugates 13 |
2010159-45-0 | 98% | 100mg |
$455 | 2024-06-05 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BSMR-11-100mg |
(S,R,S)-AHPC-PEG2-azide |
2010159-45-0 | >99.00% | 100mg |
¥2200.0 | 2023-09-19 | |
MedChemExpress | HY-103599-100mg |
(S,R,S)-AHPC-PEG2-N3 |
2010159-45-0 | 99.74% | 100mg |
¥3500 | 2024-05-25 | |
MedChemExpress | HY-103599-5mg |
(S,R,S)-AHPC-PEG2-N3 |
2010159-45-0 | 99.74% | 5mg |
¥906 | 2024-05-25 | |
A2B Chem LLC | AX64042-50mg |
E3 ligase Ligand-Linker Conjugates 13 |
2010159-45-0 | 95% | 50mg |
$217.00 | 2024-04-20 | |
Aaron | AR01EOYE-5mg |
E3 ligase Ligand-Linker Conjugates 13 |
2010159-45-0 | 98% | 5mg |
$122.00 | 2025-02-10 |
(S,R,S)-AHPC-PEG2-N3 Related Literature
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on (S,R,S)-AHPC-PEG2-N3
Introduction to (S,R,S)-AHPC-PEG2-N3 and Its Significance in Modern Chemical and Biomedical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, diagnostics, and biotechnology. Among these, (S,R,S)-AHPC-PEG2-N3 (CAS No. 2010159-45-0) has emerged as a compound of significant interest due to its unique structural properties and versatile applications. This introduction delves into the compound's characteristics, its synthesis, and its recent applications in cutting-edge research.
The compound (S,R,S)-AHPC-PEG2-N3 is a derivative of amino acid-based polymers, incorporating polyethylene glycol (PEG) chains to enhance solubility and biocompatibility. The presence of three stereocenters at the (S,R,S) configuration imparts a high degree of specificity, making it an attractive candidate for use in targeted drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, is widely employed to improve pharmacokinetic profiles, reduce immunogenicity, and extend circulation time in biological systems.
Recent studies have highlighted the potential of (S,R,S)-AHPC-PEG2-N3 in nanomedicine. Researchers have demonstrated its efficacy in stabilizing nanoparticles for drug delivery, particularly in cancer therapeutics. The compound's ability to form stable complexes with hydrophobic drugs while maintaining water solubility makes it an ideal candidate for overcoming the limitations associated with poor drug solubility. This has led to increased interest in its use for delivering small-molecule drugs and biologics.
In addition to its role in drug delivery, (S,R,S)-AHPC-PEG2-N3 has been explored for its applications in diagnostic imaging. Functionalized derivatives of this compound have shown promise in enhancing the contrast of magnetic resonance imaging (MRI) scans. The PEG chains not only improve the relaxivity of the MRI agents but also enhance their retention time within biological tissues, providing clearer and more detailed images. This has significant implications for early detection and monitoring of various diseases.
The synthesis of (S,R,S)-AHPC-PEG2-N3 involves a multi-step process that requires precise control over stereochemistry. Advanced techniques such as asymmetric catalysis and chiral resolution are employed to ensure high enantiomeric purity. The synthesis typically begins with the preparation of a chiral intermediate followed by PEGylation using controlled polymerization methods. The final product is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
One of the most compelling aspects of (S,R,S)-AHPC-PEG2-N3 is its potential in personalized medicine. The compound's ability to be tailored at the molecular level allows for the development of customized therapeutic agents that can target specific patient populations. For instance, researchers have investigated its use in creating individualized vaccines by conjugating antigens with (S,R,S)-AHPC-PEG2-N3 nanoparticles. This approach could lead to more effective immunization strategies by optimizing antigen presentation and delivery.
The field of chemical biology has also seen significant advancements due to the use of (S,R,S)-AHPC-PEG2-N3. Its unique properties make it an excellent tool for studying protein-protein interactions and enzyme mechanisms. By modifying the surface properties of proteins with PEG chains, researchers can alter their solubility and stability, facilitating structural studies using techniques like X-ray crystallography and cryo-electron microscopy. This has opened new avenues for understanding biological processes at a molecular level.
Environmental applications of (S,R,S)-AHPC-PEG2-N3 are another emerging area of research. The compound's biodegradability and non-toxicity make it suitable for use in controlled-release systems for environmental remediation. For example, it has been tested as a carrier for enzymes that degrade pollutants in water treatment processes. The PEG chains help maintain the activity of these enzymes under varying environmental conditions, enhancing their efficiency.
The future prospects of (S,R,S)-AHPC-PEG2-N3 are vast and exciting. Ongoing research aims to expand its applications into regenerative medicine, where it could be used to develop scaffolds for tissue engineering. Its ability to mimic natural extracellular matrices due to its polymer structure makes it a promising candidate for creating three-dimensional cell cultures that mimic physiological environments.
In conclusion, (S,R,S)-AHPC-PEG2-N3 (CAS No. 2010159-45-0) is a multifaceted compound with significant potential across various fields of science and medicine. Its unique structural features, combined with its biocompatibility and functional versatility, make it an invaluable tool for researchers seeking innovative solutions to complex biological challenges.
2010159-45-0 ((S,R,S)-AHPC-PEG2-N3) Related Products
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
